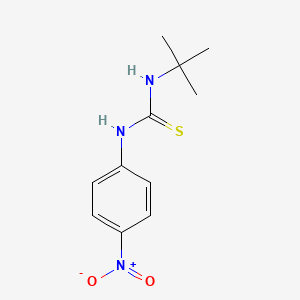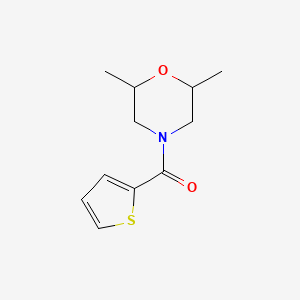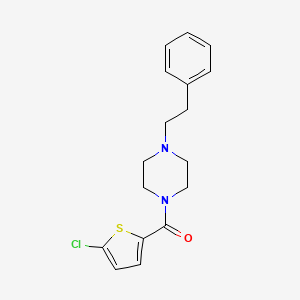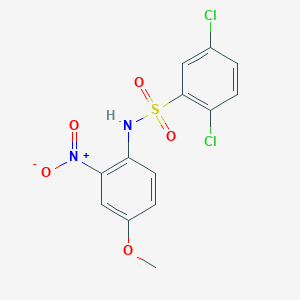![molecular formula C16H14Cl2N2O B4908130 4-[(6-chloro-2-methylquinolin-4-yl)amino]phenol;hydrochloride](/img/structure/B4908130.png)
4-[(6-chloro-2-methylquinolin-4-yl)amino]phenol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(6-chloro-2-methylquinolin-4-yl)amino]phenol;hydrochloride is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-chloro-2-methylquinolin-4-yl)amino]phenol;hydrochloride typically involves the reaction of 6-chloro-2-methylquinoline with 4-aminophenol in the presence of suitable catalysts and solvents. The reaction conditions may vary, but common methods include:
Heating the reactants: in a solvent such as ethanol or methanol.
Using catalysts: like palladium on carbon (Pd/C) to facilitate the reaction.
Purification: of the product through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The final product is then purified and converted to its hydrochloride salt form for stability and ease of handling.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(6-chloro-2-methylquinolin-4-yl)amino]phenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The chlorine atom in the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophiles: Including amines, thiols, and alkoxides for substitution reactions.
Major Products Formed
Oxidation products: Quinone derivatives.
Reduction products: Dihydroquinoline derivatives.
Substitution products: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[(6-chloro-2-methylquinolin-4-yl)amino]phenol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating diseases such as malaria and cancer.
Industry: Utilized in the development of dyes, pigments, and other chemical products.
Mécanisme D'action
The mechanism of action of 4-[(6-chloro-2-methylquinolin-4-yl)amino]phenol;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can interfere with DNA replication, protein synthesis, or other critical pathways in cells, leading to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with additional hydroxyl groups.
Quinacrine: Used as an antiprotozoal and antirheumatic agent.
Uniqueness
4-[(6-chloro-2-methylquinolin-4-yl)amino]phenol;hydrochloride stands out due to its specific substitution pattern on the quinoline ring, which may confer unique biological activities and chemical reactivity compared to other quinoline derivatives.
Propriétés
IUPAC Name |
4-[(6-chloro-2-methylquinolin-4-yl)amino]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O.ClH/c1-10-8-16(19-12-3-5-13(20)6-4-12)14-9-11(17)2-7-15(14)18-10;/h2-9,20H,1H3,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWRAPUARRAEGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Cl)NC3=CC=C(C=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-ethoxy-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4908049.png)
![N-methyl-N-(4-phenoxybenzyl)-1-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B4908053.png)
![9-oxo-N-(pyridin-4-ylmethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B4908055.png)


![N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-2-phenoxyacetamide](/img/structure/B4908088.png)

![N-prop-2-enyl-N-prop-2-ynyl-6-pyrrolidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4908097.png)
![1'-[(2-Nitrophenyl)methyl]spiro[indene-1,4'-piperidine]](/img/structure/B4908099.png)
![N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-methoxy-5-nitrophenyl)methanesulfonamide](/img/structure/B4908105.png)

![N,N-diethyl-2-(1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B4908134.png)
![N-[2-(2-methylsulfanylacetyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide](/img/structure/B4908145.png)

